molecular formula C23H23F2N5O2S B2787623 N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115867-14-5

N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2787623
CAS No.: 1115867-14-5
M. Wt: 471.53
InChI Key: DDVXOLJNJCZVPG-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a chemical compound with the CAS Registry Number 1115867-14-5 and a molecular weight of 471.52 g/mol . Its molecular formula is C23H23F2N5O2S . The compound features a complex structure that incorporates a 2,5-difluorophenylacetamide group linked via a sulfanyl bridge to a pyrazine ring, which is further substituted with a 2-methoxyphenylpiperazine moiety . This specific architectural motif suggests potential for interaction with various biological targets. This compound is offered for chemical research and is referenced in scientific literature, including studies in publications such as Dalton Transactions and New Journal of Chemistry . It is available for purchase in multiple quantities to suit different research needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5O2S/c1-32-20-5-3-2-4-19(20)29-10-12-30(13-11-29)22-23(27-9-8-26-22)33-15-21(31)28-18-14-16(24)6-7-17(18)25/h2-9,14H,10-13,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXOLJNJCZVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Coupling Reactions: These reactions are used to form carbon-carbon bonds between aromatic rings. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.

    Amidation Reactions: The formation of the carboxamide group involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including pancreatic cancer cells . The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Neuropharmacological Effects

The compound's structural features suggest potential applications in neuropharmacology. It may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors due to the presence of piperazine and phenyl moieties. This could make it a candidate for treating conditions such as depression or anxiety disorders .

Antimicrobial Properties

Preliminary studies have indicated that related compounds possess antimicrobial activity against a range of bacteria and fungi. The presence of sulfur in the compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against resistant strains .

Synthesis and Characterization

A detailed synthesis pathway has been documented for compounds related to this compound. The synthesis typically involves multi-step reactions starting from readily available precursors, followed by purification and characterization using techniques such as NMR and mass spectrometry .

Biological Evaluation

In a study evaluating the biological activity of similar compounds, it was found that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Data Summary Table

Application AreaObserved EffectReference
Anticancer ActivityInhibition of cell proliferation
NeuropharmacologyPotential modulation of receptors
Antimicrobial ActivityEfficacy against resistant strains

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and related acetamide derivatives:

Compound Name Key Structural Features Biological Activity Reference
N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide (Target) Pyrazine core, sulfanyl linker, 2-methoxyphenylpiperazine, 2,5-difluorophenyl acetamide Inferred: Potential antimicrobial/neuroactive properties based on structural analogs
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-sulfonyl, 3,5-difluorophenyl Antibacterial (gram-positive bacteria)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitro-phenyl, methylsulfonyl Intermediate for heterocyclic synthesis (e.g., thiadiazoles, piperazinediones)
N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Phenylethenesulfonyl, 3-methylphenyl Not specified; structural analog for receptor studies
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl, 2,6-dimethylphenyl Fungicide (agricultural use)

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound’s pyrazine ring distinguishes it from benzo[d]thiazole (Compound 47) or benzene-based analogs. Pyrazine’s electron-deficient nature may enhance interactions with biological targets compared to sulfur-containing heterocycles .
  • Compound 47’s benzo[d]thiazol-sulfonyl group contributes to gram-positive antibacterial activity, suggesting that sulfonyl groups may enhance potency against bacteria compared to sulfanyl linkers .

Substituent Effects: The 2-methoxyphenylpiperazine in the target compound contrasts with methylsulfonyl (Compound 47) or phenylethenesulfonyl (Enamine Ltd. analog) groups. Methoxy groups improve solubility and may modulate serotonin or dopamine receptor binding, common targets for piperazine-containing drugs . Fluorine Substitution: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like the 3-methylphenyl derivative .

Biological Applications: Antimicrobial Activity: Compound 47’s activity against gram-positive bacteria highlights the role of sulfonyl-linked heterocycles. The target compound’s pyrazine-sulfanyl group may shift activity toward fungi or other pathogens . Agricultural vs.

Biological Activity

N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a distinctive structure that includes a piperazine ring, a pyrazine ring, and various functional groups, making it a subject of interest in medicinal chemistry.

Chemical Structure

The IUPAC name for the compound is N-(2,5-difluorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide. The molecular formula is C23H23F2N5O2SC_{23}H_{23}F_2N_5O_2S, and it has a molecular weight of 463.52 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Pyrazine Ring A six-membered ring with two nitrogen atoms at opposite positions.
Functional Groups Includes difluoro, methoxy, and sulfanyl groups which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing piperazine and pyrazine moieties have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have been conducted to evaluate its efficacy against different cancer cell lines. For example, compounds with similar scaffolds have exhibited IC50 values in the micromolar range against human colon cancer cells (HCT116) and mouse macrophage leukemia cells (RAW 264.7) . The mechanism of action is believed to involve the modulation of key cellular pathways involved in cancer proliferation.

The biological activity of this compound likely involves interactions with specific molecular targets such as receptors or enzymes. The binding affinity to these targets can lead to alterations in their activity, resulting in therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating similar compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Evaluations : In vitro studies using the MTT assay demonstrated that derivatives of this compound could inhibit cell viability in cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding interactions of this compound with target proteins implicated in cancer biology. These studies provide insights into the potential efficacy and mechanism of action .

Q & A

Q. What are the key synthetic steps for preparing N-(2,5-difluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrazine core via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the piperazine moiety under basic conditions (e.g., K₂CO₃/NaH) in polar aprotic solvents like DMSO or DMF .
  • Step 3 : Sulfur-based coupling (e.g., thiol-ether formation) between the pyrazine intermediate and the acetamide group, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography or recrystallization in ethanol/dichloromethane .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for key groups (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Which functional groups in this compound influence its reactivity and biological activity?

  • Methodological Answer :
  • Sulfanyl group (-S-) : Participates in redox reactions and hydrogen bonding, critical for target binding .
  • Difluorophenyl moiety : Enhances metabolic stability and lipophilicity .
  • Piperazine ring : Modulates solubility and interacts with biological receptors (e.g., serotonin/dopamine receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (60–120°C), catalyst ratios (e.g., Pd/Cu for coupling), and solvent polarity (DMSO vs. DMF) to identify optimal parameters .
  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., thiol-ether formation) to enhance control and reproducibility .
  • In-line Monitoring : Use FTIR or UV-vis spectroscopy to track reaction progress .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s crystal data for sulfanyl-acetamide derivatives) .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
  • Computational Modeling : DFT calculations to predict NMR/IR spectra and validate assignments .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with other aryl groups) and test biological activity .
  • Bioassays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Docking Studies : Use Schrödinger or AutoDock to predict binding modes with protein targets .

Q. What are the challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenge : Low solubility of intermediates.
    Solution : Use mixed solvents (e.g., DCM/MeOH) for recrystallization .
  • Challenge : Co-elution of byproducts in chromatography.
    Solution : Optimize gradient elution (e.g., 10% → 50% EtOAc in hexane) and use prep-HPLC .

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
  • Analytical Tracking : Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of acetamide) .
  • Storage Recommendations : Store at -20°C under N₂ in amber vials .

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